molecular formula C19H20Cl2FN3O4S B560639 Cxcr2-IN-1

Cxcr2-IN-1

Cat. No.: B560639
M. Wt: 476.3 g/mol
InChI Key: BJYOBCUGMDKPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXCR2-IN-1 is a small molecule inhibitor that targets the CXC chemokine receptor 2 (CXCR2). This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of neutrophils and other immune cells. CXCR2 is involved in various inflammatory responses and has been implicated in the progression of several diseases, including cancer, chronic obstructive pulmonary disease (COPD), and sepsis .

Scientific Research Applications

CXCR2-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Cxcr2-IN-1 primarily targets the CXCR2 chemokine receptor , which is expressed in diverse cell types, predominantly neutrophils . This receptor plays a crucial role in innate immune responses by regulating the recruitment of neutrophils, monocytes, dendritic cells, natural killer cells, and mast cells to sites of infected and damaged and/or inflamed tissue .

Mode of Action

This compound acts as an inverse agonist for the CXCR2 receptor. It effectively inhibits angiogenesis and reduces the viability of primary cells . It also redirects M2-like macrophages without affecting M1-like macrophage polarization directed against the tumor .

Biochemical Pathways

The CXCR2 receptor may activate several signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), Mitogen-Activated Protein Kinase (MAPK), Small GTPases, Nuclear Factor-Kappa B (NF-κB), and cAMP/PKA Pathways . Inhibition of CXCR2 by this compound can impact these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and senescence .

Result of Action

Inhibition of CXCR2 by this compound promotes apoptosis, senescence, and anti-proliferation of cells . It also impacts the activation of CD4 T lymphocytes, reducing immune-tolerant lymphocytes while increasing activated natural killer and dendritic cells . This results in a reduction of tumor-associated M2 macrophages and tumor-associated neutrophils .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemokines and receptors in the cellular environment can impact the effectiveness of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the stability and efficacy of this compound. More research is needed to fully understand these influences.

Future Directions

The future directions of “Cxcr2-IN-1” research involve further understanding of its role in cancer and inflammation. The chemokine CXCL8 (also known as interleukin-8, abbreviated IL-8) and its G-protein-coupled receptors CXCR1 and CXCR2 are crucial elements in this process, and also the development of many cancers . These GPCRs have therefore been the target of many drug development campaigns and structural studies .

Biochemical Analysis

Biochemical Properties

Cxcr2-IN-1 interacts with a variety of enzymes, proteins, and other biomolecules. The most notable of these is the CXCR2 receptor. The interaction between this compound and CXCR2 plays a significant role in controlling cell adhesion, proliferation, migration, and metastasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of CXCR2 promotes apoptosis, senescence, epithelial-to-mesenchymal transition (EMT), and anti-proliferation of lung cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the CXCR2 receptor, inhibiting its activity and thereby exerting its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CXCR2-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR2. Common synthetic routes involve:

    Formation of the core structure: This step often involves cyclization reactions under controlled conditions.

    Functional group modifications: These steps may include halogenation, alkylation, or acylation reactions to introduce specific functional groups that enhance the compound’s activity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: CXCR2-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOBCUGMDKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cxcr2-IN-1
Reactant of Route 2
Reactant of Route 2
Cxcr2-IN-1
Reactant of Route 3
Reactant of Route 3
Cxcr2-IN-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cxcr2-IN-1
Reactant of Route 5
Reactant of Route 5
Cxcr2-IN-1
Reactant of Route 6
Reactant of Route 6
Cxcr2-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.